molecular formula C15H22ClNO3 B1441172 Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219979-32-4

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1441172
CAS No.: 1219979-32-4
M. Wt: 299.79 g/mol
InChI Key: RKYAWSCMBZKTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride consists of 15 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom. For a detailed structural analysis, it would be beneficial to refer to a molecular modeling software or database that can provide a 3D representation of the molecule.

Scientific Research Applications

Anti-Juvenile Hormone Activity

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride and its derivatives have been primarily investigated for their anti-juvenile hormone (anti-JH) activities in various insect species. These compounds, including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives, have shown potent effects in inducing precocious metamorphosis in the larvae of the silkworm Bombyx mori, indicating a clear sign of JH deficiency. The anti-JH activities of these compounds were found to be counteracted by the simultaneous application of JH agonists like methoprene. Notably, compounds like ethyl 4-(2-benzylhexyloxy)benzoate (KF-13) demonstrated significant activity in inducing precocious metamorphosis at low doses. Moreover, the compound KF-13S, a derivative of ETB, was observed to inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes in the corpora allata of Bombyx mori (Ishiguro et al., 2003; Kuwano et al., 2008; Kaneko et al., 2011).

Chemical Synthesis and Structure Analysis

In addition to its applications in pest control, derivatives of this compound have been synthesized and analyzed for their chemical structures and properties. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, was synthesized and its structure was elucidated using spectral studies and confirmed by X-ray diffraction. Such compounds have been evaluated for their antimicrobial and antioxidant susceptibilities, although details specific to this compound were not discussed in the available literature. The synthesis and crystal structures of these derivatives indicate a deeper interest in understanding the chemical properties and potential applications of these compounds in various fields (Kumar et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride provides information about its hazards, handling, storage, and disposal . It is crucial to refer to the SDS before handling this chemical.

Properties

IUPAC Name

ethyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-5-3-4-6-14(13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYAWSCMBZKTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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